N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYPHENYL]-5-TERT-BUTYL-2,3-DIMETHYLBENZENE-1-SULFONAMIDE
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Overview
Description
N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYPHENYL]-5-TERT-BUTYL-2,3-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a benzenesulfonamide structure
Preparation Methods
The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYPHENYL]-5-TERT-BUTYL-2,3-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the formation of the benzothiazole ring through a cyclization reaction, followed by the introduction of the sulfanyl group. The hydroxyphenyl group is then attached via a substitution reaction, and the final step involves the sulfonamide formation. Industrial production methods may utilize microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. .
Scientific Research Applications
N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYPHENYL]-5-TERT-BUTYL-2,3-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to bind to certain proteins, modulating their activity. This interaction can affect various biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(2,3-dichlorobenzylidene)acetohydrazide
- 3-(1,3-benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the benzothiazole, hydroxyphenyl, and sulfonamide groups in N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYPHENYL]-5-TERT-BUTYL-2,3-DIMETHYLBENZENE-1-SULFONAMIDE contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C25H26N2O3S3 |
---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H26N2O3S3/c1-15-12-17(25(3,4)5)13-23(16(15)2)33(29,30)27-18-10-11-20(28)22(14-18)32-24-26-19-8-6-7-9-21(19)31-24/h6-14,27-28H,1-5H3 |
InChI Key |
QCDKROPDNLFEOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C(C)(C)C |
Origin of Product |
United States |
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